5-Fluoro-3,3',4'-trichlorobenzophenone

Description

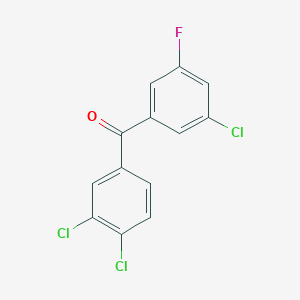

5-Fluoro-3,3’,4’-trichlorobenzophenone is a chemical compound with the molecular formula C₁₃H₆Cl₃FO and a molecular weight of 303.55 g/mol. It is also known by its IUPAC name, (3-chloro-5-fluorophenyl)(3,4-dichlorophenyl)methanone. This compound is used in various research applications, particularly in the field of proteomics .

Properties

IUPAC Name |

(3-chloro-5-fluorophenyl)-(3,4-dichlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6Cl3FO/c14-9-3-8(4-10(17)6-9)13(18)7-1-2-11(15)12(16)5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLKQDGGKBDSEHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)C2=CC(=CC(=C2)Cl)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6Cl3FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374665 | |

| Record name | 5-Fluoro-3,3',4'-trichlorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844885-33-2 | |

| Record name | (3-Chloro-5-fluorophenyl)(3,4-dichlorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=844885-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-3,3',4'-trichlorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 5-Fluoro-3,3’,4’-trichlorobenzophenone typically involves the reaction of 3,4-dichlorobenzoyl chloride with 3-chloro-5-fluorobenzene under Friedel-Crafts acylation conditions. The reaction is catalyzed by aluminum chloride (AlCl₃) and carried out in an anhydrous solvent such as dichloromethane . The reaction mixture is then quenched with water, and the product is extracted and purified through recrystallization.

Chemical Reactions Analysis

5-Fluoro-3,3’,4’-trichlorobenzophenone undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the aromatic rings. Common reagents include sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu).

Reduction Reactions: The carbonyl group in the compound can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-Fluoro-3,3’,4’-trichlorobenzophenone has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is used in proteomics research to study protein interactions and modifications.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Fluoro-3,3’,4’-trichlorobenzophenone is not well-documented. its effects are likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The pathways involved may include inhibition or activation of these targets, leading to various biological effects.

Comparison with Similar Compounds

5-Fluoro-3,3’,4’-trichlorobenzophenone can be compared with similar compounds such as:

3-Fluoro-3’,4,5’-trichlorobenzophenone: This compound has a similar structure but with different substitution patterns on the aromatic rings.

4-Fluoro-3,3’,5’-trichlorobenzophenone: Another similar compound with a different fluorine substitution position.

The uniqueness of 5-Fluoro-3,3’,4’-trichlorobenzophenone lies in its specific substitution pattern, which can influence its reactivity and interactions in various chemical and biological contexts.

Biological Activity

5-Fluoro-3,3',4'-trichlorobenzophenone is a synthetic compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a unique substitution pattern that significantly influences its chemical reactivity and biological activity. The presence of halogen atoms enhances its binding affinity to various molecular targets, including enzymes and receptors. This compound is often utilized as a building block in organic synthesis and has applications in biological research, particularly in enzyme inhibition studies and protein-ligand interactions .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound inhibits various enzymes by binding to their active sites, altering their functionality. This mechanism is crucial in studies exploring metabolic pathways and drug development.

- Protein-Ligand Interactions : Its halogenated structure allows for stronger interactions with protein targets, which can modulate biological pathways.

- Redox Reactions : The compound can participate in redox reactions, influencing cellular processes such as oxidative stress responses .

Biological Activity Overview

The biological activities of this compound have been evaluated through various studies. Below is a summary of key findings:

Case Studies

- Antifungal Efficacy : A study demonstrated that this compound effectively inhibited the growth of specific fungal pathogens affecting agricultural crops. This finding highlights its potential as a fungicide in crop protection strategies .

- Anticancer Properties : Research has indicated that this compound may inhibit cell proliferation in cancer cell lines, suggesting its utility in developing new cancer therapies. Detailed dose-response studies revealed significant growth inhibition at low concentrations .

- Antimicrobial Activity : In vitro tests showed that this compound possesses antibacterial properties against Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in antimicrobial drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.